Cas no 2172095-92-8 (2-(3-Aminopiperidin-3-yl)ethan-1-ol)

2-(3-Aminopiperidin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2172095-92-8
- SCHEMBL12909506
- EN300-1628686
- 2-(3-aminopiperidin-3-yl)ethan-1-ol
- 2-(3-Aminopiperidin-3-yl)ethan-1-ol
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- インチ: 1S/C7H16N2O/c8-7(3-5-10)2-1-4-9-6-7/h9-10H,1-6,8H2
- InChIKey: DURBDOJDUYGNFV-UHFFFAOYSA-N
- SMILES: OCCC1(CNCCC1)N
計算された属性
- 精确分子量: 144.126263138g/mol
- 同位素质量: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
- XLogP3: -0.5
2-(3-Aminopiperidin-3-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628686-5.0g |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 5g |
$4391.0 | 2023-06-04 | ||
Enamine | EN300-1628686-2.5g |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1628686-0.5g |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1628686-5000mg |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1628686-50mg |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1628686-1000mg |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 1000mg |
$1200.0 | 2023-09-22 | ||
Enamine | EN300-1628686-100mg |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 100mg |
$1056.0 | 2023-09-22 | ||
Enamine | EN300-1628686-500mg |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1628686-10000mg |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 10000mg |
$5159.0 | 2023-09-22 | ||
Enamine | EN300-1628686-0.1g |
2-(3-aminopiperidin-3-yl)ethan-1-ol |
2172095-92-8 | 0.1g |
$1332.0 | 2023-06-04 |
2-(3-Aminopiperidin-3-yl)ethan-1-ol 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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9. Book reviews
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-(3-Aminopiperidin-3-yl)ethan-1-olに関する追加情報
Compound 2172095-92-8: 2-(3-Aminopiperidin-3-yl)ethan-1-ol
The compound with CAS number 2172095-92-8, also known as 2-(3-Aminopiperidin-3-yl)ethan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their potential applications in drug discovery and development.
Recent advancements in chemical synthesis have enabled researchers to explore novel methods for the production of 2-(3-Aminopiperidin-3-yl)ethan-1-ol. One such approach involves the use of catalytic asymmetric synthesis, which not only enhances the efficiency of the process but also allows for the selective formation of enantiomerically pure compounds. This is particularly important in pharmaceutical research, where stereochemistry plays a crucial role in determining a drug's efficacy and safety.
In terms of its structural properties, 2-(3-Aminopiperidin-3-yl)ethan-1-ol features a piperidine ring with an amino group at the 3-position and a hydroxymethyl group at the 1-position. This unique arrangement imparts the molecule with interesting physicochemical properties, including moderate solubility in water and a relatively high boiling point. These characteristics make it suitable for various applications, particularly in the development of bioactive compounds.
Recent studies have highlighted the potential of compound 2172095 as a precursor for more complex molecules with therapeutic potential. For instance, researchers have successfully utilized this compound as an intermediate in the synthesis of novel opioid receptor agonists, which hold promise for pain management therapies. Additionally, its role as a building block in peptide synthesis has been explored, further underscoring its versatility in medicinal chemistry.
The pharmacological profile of 2-(3-Aminopiperidin...
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